molecular formula C6H8N2O3 B570870 Methyl 2-((cyanomethyl)(methyl)amino)-2-oxoacetate CAS No. 115714-36-8

Methyl 2-((cyanomethyl)(methyl)amino)-2-oxoacetate

Cat. No.: B570870
CAS No.: 115714-36-8
M. Wt: 156.141
InChI Key: UGLHUOFKGZMSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (cyanomethyl)(methyl)aminoacetate is an organic compound with the molecular formula C6H8N2O3 It is known for its unique structure, which includes a cyano group, a methyl group, and an oxo group attached to an amino acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (cyanomethyl)(methyl)aminoacetate can be achieved through several methods. One common approach involves the reaction of methyl cyanoacetate with different amines. For instance, the direct treatment of methyl cyanoacetate with various substituted aryl or heteryl amines without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring the reactants without solvent at a steam bath temperature of 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of Methyl (cyanomethyl)(methyl)aminoacetate may involve more scalable and efficient methods. These could include solvent-free reactions or the use of continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (cyanomethyl)(methyl)aminoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, aryl or heteryl amines, and catalysts such as ammonium acetate. Reaction conditions may vary, but typical conditions include room temperature reactions or heating in a steam bath .

Major Products Formed

The major products formed from these reactions are often heterocyclic compounds, which are of significant interest due to their potential biological activities. These products can include pyridines, diazocines, and other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of Methyl (cyanomethyl)(methyl)aminoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and oxo groups, in particular, enable the compound to undergo condensation and substitution reactions, leading to the formation of biologically active heterocyclic compounds. These reactions often involve the formation of new carbon-nitrogen or carbon-oxygen bonds, which are crucial for the compound’s biological activity .

Properties

CAS No.

115714-36-8

Molecular Formula

C6H8N2O3

Molecular Weight

156.141

IUPAC Name

methyl 2-[cyanomethyl(methyl)amino]-2-oxoacetate

InChI

InChI=1S/C6H8N2O3/c1-8(4-3-7)5(9)6(10)11-2/h4H2,1-2H3

InChI Key

UGLHUOFKGZMSFU-UHFFFAOYSA-N

SMILES

CN(CC#N)C(=O)C(=O)OC

Synonyms

Acetic acid, [(cyanomethyl)methylamino]oxo-, methyl ester (9CI)

Origin of Product

United States

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